molecular formula C10H12ClN B3231257 2-(2-Chlorophenyl)cyclobutan-1-amine CAS No. 1315366-04-1

2-(2-Chlorophenyl)cyclobutan-1-amine

Cat. No. B3231257
CAS RN: 1315366-04-1
M. Wt: 181.66
InChI Key: LHHIHKIVABTZCO-UHFFFAOYSA-N
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Description

“2-(2-Chlorophenyl)cyclobutan-1-amine” is a chemical compound with the CAS Number: 1315366-04-1 . It has a molecular weight of 181.66 . The IUPAC name for this compound is 2-(2-chlorophenyl)cyclobutanamine . It is typically stored at 4 degrees Celsius and is available in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClN/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10H,5-6,12H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 181.66 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues : The compound plays a role in the synthesis of various analogues, such as 2,4-methanoproline. A study demonstrated a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, used in the synthesis of these analogues (Rammeloo, Stevens, & de Kimpe, 2002).

  • Polysubstituted Aminocyclobutanes Synthesis : Research indicates the importance of amine-substituted cyclobutanes in biologically active compounds. Diastereo- and enantioselective synthesis methods for polysubstituted aminocyclobutanes have been developed (Feng, Hao, Liu, & Buchwald, 2019).

  • Cyclobutane Group Studies : The cyclobutane group, integral to the compound's structure, has been studied extensively. Its resistance to reagents and reactivity in comparison to cyclopropane and cyclobutene provides significant insights (Uff, 1964).

Applications in Complex Molecule Synthesis

  • Aminocyclobutane Derivatives : The synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives from bis(trichloroacetimidoyloxymethyl)cyclopropanes demonstrates the compound's relevance in complex molecule synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017).

  • Copper-Catalysed Amination Reactions : The compound's potential in copper-catalysed amination reactions has been explored. It serves as an additive ligand in these reactions to synthesize secondary or tertiary amines (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Biological and Pharmacological Potential

  • VLA-4 Antagonists : 3-Aminocyclobut-2-en-1-ones, synthesized from cyclobuta-1,3-diones and primary amines, have been identified as potent antagonists of VLA-4, indicating the compound's potential in therapeutic applications (Brand, de Candole, & Brown, 2003).

  • Synthesis of Nucleoside Analogs : The compound has been used in the synthesis of new cyclobutyl analogs of adenosine and guanosine, although these were found to lack antiviral activity (Boumchita, Legraverend, Bisagni, & Huel, 1990).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(2-chlorophenyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8,10H,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHIHKIVABTZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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